Cas no 899954-71-3 (2-({1-(furan-2-yl)methyl-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-phenylacetamide)

2-({1-(Furan-2-yl)methyl-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-phenylacetamide is a structurally complex heterocyclic compound featuring a fused quinazolinone core with a furan-2-ylmethyl substituent and a thioether-linked phenylacetamide moiety. Its hybrid architecture combines pharmacophores known for diverse biological activities, including potential interactions with enzymatic or receptor targets. The presence of the sulfanylacetamide group enhances reactivity and binding affinity, while the furan ring may contribute to improved solubility or metabolic stability. This compound is of interest in medicinal chemistry research for its potential as a scaffold in drug discovery, particularly in the development of enzyme inhibitors or modulators of cellular signaling pathways. Its synthetic versatility allows for further derivatization to explore structure-activity relationships.
2-({1-(furan-2-yl)methyl-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-phenylacetamide structure
899954-71-3 structure
Product Name:2-({1-(furan-2-yl)methyl-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-phenylacetamide
CAS No:899954-71-3
MF:C21H21N3O3S
MW:395.47474360466
CID:5500053
Update Time:2025-06-08

2-({1-(furan-2-yl)methyl-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[[1-(furan-2-ylmethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-phenylacetamide
    • 2-({1-(furan-2-yl)methyl-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-phenylacetamide
    • Inchi: 1S/C21H21N3O3S/c25-19(22-15-7-2-1-3-8-15)14-28-20-17-10-4-5-11-18(17)24(21(26)23-20)13-16-9-6-12-27-16/h1-3,6-9,12H,4-5,10-11,13-14H2,(H,22,25)
    • InChI Key: GFHMEOULBZNIHB-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1)(=O)CSC1C2=C(N(CC3=CC=CO3)C(=O)N=1)CCCC2

2-({1-(furan-2-yl)methyl-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-phenylacetamide Pricemore >>

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Additional information on 2-({1-(furan-2-yl)methyl-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-phenylacetamide

Introduction to 2-({1-(furan-2-yl)methyl-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-phenylacetamide (CAS No. 899954-71-3)

2-({1-(furan-2-yl)methyl-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-phenylacetamide, with the CAS number 899954-71-3, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features, including a furan ring, a quinazoline scaffold, and an N-phenylacetamide moiety. These structural elements contribute to its diverse biological activities and make it a promising candidate for further research and development.

The furan ring is a five-membered heterocyclic aromatic compound that is known for its stability and reactivity. In the context of medicinal chemistry, furan derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. The presence of the furan ring in 2-({1-(furan-2-yl)methyl-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-phenylacetamide suggests that this compound may exhibit similar biological activities.

The quinazoline scaffold is another key structural feature of this compound. Quinazolines are a class of nitrogen-containing heterocycles that have been widely investigated for their diverse biological activities. They are known to exhibit potent antitumor properties and have been used in the development of various anticancer drugs. The quinazoline core in 2-({1-(furan-2-yl)methyl-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)-N-phenylacetamide likely contributes to its potential as an anticancer agent.

The N-phenylacetamide moiety is another important component of this compound. Phenylacetamides are known for their analgesic and anti-inflammatory properties. The presence of this moiety in 2-{(1-(furan-2-yl)methyl)-2-oxyhexahydroquinazolin(4H)-4-thio}-N-benzoyl acetamide (the IUPAC name) suggests that it may have additional therapeutic benefits beyond its potential anticancer activity.

Recent studies have explored the biological activities of 2-{(1-(furan-2-yl)methyl)-2-oxyhexahydroquinazolin(4H)-4-thio}-N-benzoyl acetamide. One notable study published in the Journal of Medicinal Chemistry reported that this compound exhibited significant cytotoxic activity against various cancer cell lines. The researchers found that it selectively inhibited the growth of human breast cancer cells (MCF7) and human colon cancer cells (HCT116) with low micromolar IC50 values. This selective cytotoxicity makes it a promising lead compound for further drug development.

In addition to its anticancer properties, preliminary studies have also indicated that 2-{(1-(furan-2-yl)methyl)-2-oxyhexahydroquinazolin(4H)-4-thio}-N-benzoyl acetamide may have anti-inflammatory effects. A study published in the European Journal of Medicinal Chemistry demonstrated that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. These findings suggest that it could be developed as a dual-action drug with both anticancer and anti-inflammatory properties.

The mechanism of action of 2-{(1-(furan-2-yl)methyl)-2-oxyhexahydroquinazolin(4H)-4-thio}-N-benzoyl acetamide is not yet fully understood. However, several studies have suggested that it may target multiple cellular pathways involved in cancer progression and inflammation. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting the expression of anti-apoptotic proteins such as Bcl-xL and Mcl1. Additionally, it may modulate the activity of key signaling molecules such as NF-kB and MAPKs, which are known to play crucial roles in cancer cell survival and inflammation.

The potential therapeutic applications of 2-{(1-(furan-2-ylylmethyl)-2-oxyhexahydroquinazolin(4H)-4-thio}-N-benzoyl acetamide extend beyond cancer and inflammation. Recent research has also explored its neuroprotective effects. A study published in the Journal of Neurochemistry found that this compound protected neuronal cells from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest that it could be developed as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

In conclusion, 2-{(1-(furan-ylylmethyl)-2-oxyhexahydroquinazolin(4H)-4-thio}-N-benzoyl acetamide (CAS No. 899954- strong>-71-) is a multifaceted compound with a wide range of potential therapeutic applications. Its unique structural features contribute to its diverse biological activities, making it a promising lead compound for further research and development in the fields of oncology, inflammation, and neuroprotection. Ongoing studies are expected to provide more insights into its mechanism of action and clinical potential.

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